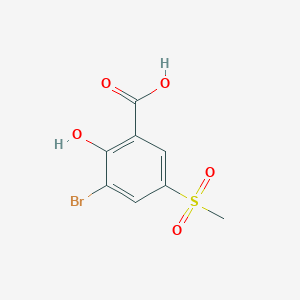

3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO5S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZRRLHBTSKXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Hydroxy 5 Methylsulfonylbenzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the methyl protons of the sulfonyl group. The aromatic region would likely show two doublets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. The methyl group of the methylsulfonyl moiety would appear as a singlet.

To illustrate the expected chemical shifts, the experimental ¹H NMR data for related analogues are presented below.

| Compound Name | Aromatic Protons (ppm) | Other Protons (ppm) |

| 3-Bromobenzoic acid | 7.55 (t), 7.79 (m), 7.79 (m) | 13.34 (s, COOH) |

| 3-Bromo-5-methoxybenzoic acid | 7.71 (m), 8.36-7.76 (m) | - |

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum of this compound will provide information about the carbon framework of the molecule. The spectrum is expected to show signals for the six aromatic carbons, the carboxylic acid carbon, and the methyl carbon of the sulfonyl group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The electron-withdrawing bromo and methylsulfonyl groups and the electron-donating hydroxyl group will cause characteristic upfield and downfield shifts of the attached and adjacent carbons.

The following table presents the ¹³C NMR data for some analogues, which can be used to predict the chemical shifts for the target compound.

| Compound Name | Aromatic Carbons (ppm) | Carboxylic Carbon (ppm) | Other Carbons (ppm) |

| 3-Chlorobenzoic acid | 128.37, 129.30, 131.30, 133.15, 133.37, 133.82 | 166.54 | - |

| 2-Chlorobenzoic acid | 126.75, 128.46, 131.56, 132.54, 133.65, 134.83 | 171.09 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would show correlations between adjacent aromatic protons, confirming their neighboring positions on the benzene ring. longdom.orgwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment would reveal one-bond correlations between the aromatic protons and their directly attached carbon atoms, as well as the correlation between the methyl protons and the methyl carbon of the sulfonyl group. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum is crucial for determining long-range (two- or three-bond) correlations. For the target molecule, HMBC would show correlations from the aromatic protons to the quaternary carbons, including the carbons bearing the bromo, hydroxyl, sulfonyl, and carboxyl groups. It would also show correlations from the methyl protons to the sulfur-attached carbon of the aromatic ring, and from the hydroxyl and carboxylic acid protons to nearby carbons. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its molecular formula. For this compound (C₈H₇BrO₅S), the calculated exact mass is approximately 293.9248 g/mol .

The fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of benzoic acid derivatives often involves the loss of the carboxylic acid group or parts of it. docbrown.info For ortho-substituted benzoic acids, neighboring group participation can lead to characteristic fragmentation pathways, such as the loss of a water molecule. nih.gov The mass spectrum of the target compound is expected to show a molecular ion peak and fragment ions corresponding to the loss of moieties such as OH, COOH, SO₂CH₃, and Br.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H stretch (hydroxyl and carboxylic acid) : A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding. libretexts.org

C=O stretch (carboxylic acid) : A strong, sharp absorption band around 1700 cm⁻¹. docbrown.info

S=O stretch (sulfonyl group) : Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-O stretch (hydroxyl and carboxylic acid) : Absorption bands in the region of 1320-1210 cm⁻¹. docbrown.info

Aromatic C=C stretches : Several bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretches : Bands above 3000 cm⁻¹. docbrown.info

The IR spectrum of the related 3-Bromobenzoic acid shows a broad O-H stretch from 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and aromatic C-H stretches between 3080 and 3030 cm⁻¹. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π → π* transitions of the benzene ring. The positions of these maxima will be influenced by the substituents. The hydroxyl group (an auxochrome) and the carbonyl and sulfonyl groups (chromophores) will affect the wavelength and intensity of the absorption bands. For instance, dihydroxybenzoic acid isomers show absorption maxima between 206 nm and 334 nm. sielc.comsielc.com

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Hydroxy 5 Methylsulfonylbenzoic Acid

Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Biological Activity

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, used to predict the transport properties of drugs, including their absorption and ability to permeate cell membranes. It is calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen) in a molecule. A lower TPSA value is generally associated with better membrane permeability. For 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid , the TPSA would be calculated based on the contributions from its hydroxyl, carboxyl, and sulfonyl functional groups. However, without specific computational studies, a precise TPSA value cannot be provided.

Lipophilicity (LogP) Estimation Methods

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This parameter is vital for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule. Various computational methods, ranging from fragment-based approaches to whole-molecule calculations, are used to estimate LogP. The LogP of This compound would be influenced by its combination of polar (hydroxyl, carboxyl, sulfonyl) and nonpolar (aromatic ring, methyl group) components, along with the lipophilic contribution of the bromine atom. Specific, reliable LogP values for this compound are not currently documented in scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. These models correlate various molecular descriptors (such as steric, electronic, and topological properties) with a specific property of interest. For This compound , a QSPR study could be designed to predict properties like its melting point, boiling point, or solubility. However, developing a robust QSPR model requires a dataset of structurally related compounds with experimentally determined properties, and no such specific study involving this compound is currently available.

Computational Reaction Mechanism Studies and Transition State Identification

Computational reaction mechanism studies utilize quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the step-by-step pathway of a chemical reaction. These studies can identify intermediates, transition states, and calculate activation energies, providing a detailed understanding of a reaction's feasibility and kinetics. For This compound , such studies could, for example, investigate its synthesis, degradation pathways, or its interaction with a biological target. This would involve complex calculations to map the potential energy surface of the reaction. At present, no such detailed mechanistic studies for this specific molecule have been published.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Bromo 2 Hydroxy 5 Methylsulfonylbenzoic Acid Analogues

Rational Design of Analogues based on Substituent Effects

The design of analogues of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid is a process guided by the predictable effects of its chemical substituents on its interaction with biological targets.

Influence of Halogenation (Bromine) on Molecular Recognition and Target Binding

The presence of a bromine atom on the aromatic ring significantly influences the molecule's properties. Halogenation, in general, can enhance the potency and toxicity of salicylates. pharmacy180.com The introduction of bromine can lead to increased binding affinity for molecular targets, a phenomenon partly attributed to the formation of halogen bonds. ump.edu.pl In the context of this compound, the bromine atom is expected to contribute to the molecule's binding affinity and specificity for its target. In some cases, smaller substituents like bromine, in specific configurations, have demonstrated agonistic effects at certain receptors, while larger, bulkier groups result in antagonistic activity. nih.gov

Role of the Hydroxyl Group in Hydrogen Bonding and Chelation

The hydroxyl group, positioned ortho to the carboxylic acid, is crucial for the biological activity of salicylic (B10762653) acid and its derivatives. blogspot.com This phenolic hydroxyl group is essential for inducing stress responses in cells. nih.gov It plays a significant role in forming hydrogen bonds with target proteins, which is a key aspect of molecular recognition. nih.govnih.gov The orientation of the hydroxyl and carboxyl groups on the benzene (B151609) ring is also important for the molecule's activity. nih.gov Specifically, placing the phenolic hydroxyl group at the meta or para position relative to the carboxyl group can abolish its activity. pharmacy180.com The hydroxyl group's ability to participate in chelation can also be a factor in its interaction with metalloenzymes.

Impact of the Methylsulfonyl Moiety on Electronic Properties and Molecular Interactions

The methylsulfonyl group is a versatile functional group widely used in drug design. researchgate.netenamine.net It possesses unique physicochemical properties that can modulate the solubility and acid-base characteristics of a molecule. researchgate.net As a strong electron-withdrawing group, it can influence the electronic distribution of the aromatic ring, thereby affecting interactions with the target. The sulfonyl group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the drug molecule with its target protein. researchgate.netnih.gov Furthermore, the introduction of a sulfonyl group can improve the metabolic stability of a drug, prolonging its duration of action. researchgate.net In a study of salicylic acid analogues as beta-lactamase inhibitors, the addition of a sulfonic group at the C-5 position resulted in a two- to three-fold increase in activity. nih.govresearchgate.net

Positional Isomerism and Stereochemical Considerations in SAR Studies

The relative positions of the substituents on the benzoic acid ring are critical determinants of biological activity. For salicylic acid derivatives, the ortho-positioning of the hydroxyl group relative to the carboxyl group is essential for activity. pharmacy180.comblogspot.com Studies on positional isomers of aspirin (B1665792) have shown that while they may exhibit similar biological profiles in vitro and in vivo, their safety profiles can differ significantly. nih.gov The specific arrangement of the bromo, hydroxyl, and methylsulfonyl groups in this compound is therefore expected to be a key factor in its pharmacological profile. Stereochemistry also plays a role, as demonstrated in some salicylic acid derivatives where the (S)-enantiomer is more active than the (R)-enantiomer. blogspot.com

Pharmacophore Elucidation and Development

Pharmacophore modeling is a crucial tool in ligand-based drug design, helping to identify the essential steric and electronic features required for optimal interaction with a biological target. nih.govmdpi.com For analogues of this compound, a pharmacophore model would likely include features representing the key functional groups: a hydrogen bond donor/acceptor for the hydroxyl group, a hydrogen bond acceptor for the carboxyl group, a halogen bond donor for the bromine atom, and a hydrogen bond acceptor for the sulfonyl group. The aromatic ring would also be represented as a hydrophobic feature. Such models can be generated based on the structures of known active compounds and used to screen for new potential inhibitors. researchgate.net

Ligand-Based and Structure-Based Drug Design Strategies for Potency and Selectivity Optimization

Both ligand-based and structure-based approaches are valuable in optimizing the potency and selectivity of analogues of this compound.

Ligand-based design relies on the knowledge of molecules that bind to the target of interest. enamine.net Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are central to this approach. enamine.net By analyzing a series of related compounds and their biological activities, a predictive model can be built to guide the design of new, more potent analogues. For example, in a series of substituted N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors, evaluation of various para-substituted benzenesulfonamides helped define a substituent effect on binding affinity based on the modulation of the sulfonamide's H-bond donor strength. nih.gov

Structure-based design utilizes the three-dimensional structure of the target protein to design inhibitors that fit precisely into the binding site. nih.gov This approach allows for the rational design of modifications to the lead compound to improve interactions with key amino acid residues. For instance, a 2,5-substituted benzoic acid scaffold was designed to display equipotent binding to Mcl-1 and Bfl-1, guided by co-crystal structures. nih.gov In the case of this compound, if the structure of its biological target is known, molecular docking studies could predict how analogues with different substituents or substitution patterns would bind, thereby guiding the synthesis of compounds with optimized potency and selectivity. mdpi.com

The following table summarizes the key functional groups and their expected contributions to the activity of this compound analogues:

| Functional Group | Position | Expected Contribution to Activity |

| Bromine | 3 | Enhanced binding affinity via halogen bonding; potential influence on agonist/antagonist activity. pharmacy180.comump.edu.plnih.gov |

| Hydroxyl | 2 | Essential for activity; forms key hydrogen bonds with the target; chelation potential. blogspot.comnih.govnih.govnih.gov |

| Carboxylic Acid | 1 | Essential for activity; acts as a hydrogen bond acceptor. pharmacy180.comblogspot.com |

| Methylsulfonyl | 5 | Enhances activity; acts as a hydrogen bond acceptor; improves metabolic stability and solubility. researchgate.netnih.govnih.govresearchgate.net |

Mechanistic Studies and Biological Target Engagement of 3 Bromo 2 Hydroxy 5 Methylsulfonylbenzoic Acid Derivatives

In Vitro Enzyme Inhibition Assays and Molecular Mechanisms of Action

There is a notable scarcity of published research detailing the in vitro enzyme inhibition assays and molecular mechanisms of action for derivatives of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid against the specified biological targets.

Inhibition of Kinases (e.g., mTOR, PI3K, MEK, ERK5, TYK2)

No specific studies were identified that investigated the inhibitory effects of this compound derivatives on the kinase activities of mTOR, PI3K, MEK, ERK5, or TYK2. Consequently, there is no data available on their potential mechanisms of inhibition for this class of compounds.

Inhibition of Other Relevant Biological Targets (e.g., 5-Lipoxygenase, IspF, Trypanothione Reductase, Beta-secretase, DNA gyrase, Mur ligase, FabH, Protein Tyrosine Phosphatases, Nitric Oxide Synthase)

While there is extensive research on inhibitors for these targets, no studies were found that specifically evaluate derivatives of this compound. Although some research exists on related structures, such as brominated salicylic (B10762653) acids or other substituted benzoic acids, a direct link to the specified compound and its derivatives is not established in the current body of scientific literature. For instance, while furan-based benzene (B151609) mono- and dicarboxylic acid derivatives have been explored as inhibitors of Mur ligases, this does not extend to the specific compound . nih.govresearchgate.net Similarly, research on DNA gyrase inhibitors has focused on different chemical scaffolds. nih.govnih.govrsc.orgrsc.orgresearchgate.net

Ligand-Protein Interaction Studies

Consistent with the lack of primary inhibition data, there is no information available on the ligand-protein interactions between this compound derivatives and the specified biological targets.

Binding Affinity Determination and Kinetic Characterization

No studies reporting the determination of binding affinities (such as Kd, Ki) or the kinetic characterization of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound derivatives with any of the listed targets could be located.

Allosteric versus Orthosteric Binding Site Characterization

In the absence of any binding or inhibition data, there is no research available to characterize whether potential interactions of this compound derivatives with the specified targets would occur at allosteric or orthosteric sites.

Compound Names Mentioned in the Article

Due to the absence of relevant research findings for "this compound" and its derivatives in the context of the requested biological targets, no specific compounds can be listed in relation to the outlined mechanistic studies.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro cellular activity of this compound or its direct derivatives. The requested studies on its effects on specific cell signaling pathways and its antimicrobial activity against the listed pathogenic microorganisms have not been found in the accessible research databases.

Therefore, it is not possible to provide a detailed article on the "" that adheres to the specified outline and content requirements. The research data required to accurately and informatively address the subsections on cellular signaling and antimicrobial activity for this particular compound and its derivatives are not available in the public domain.

Future Research Directions and Translational Perspectives for Substituted Benzoic Acids

Exploration of Novel Derivatization Strategies and Scaffold Hopping

The core structure of 3-Bromo-2-hydroxy-5-methylsulfonylbenzoic acid provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Future research should focus on creating libraries of novel analogues to probe interactions with biological targets.

Derivatization Strategies:

Functional Group Modification: The carboxylic acid, hydroxyl, bromo, and methylsulfonyl groups are all amenable to chemical alteration. Esterification or amidation of the carboxyl group can modulate lipophilicity and membrane permeability. The phenolic hydroxyl group can be a key interaction point with protein targets, and its modification, for instance through etherification, could fine-tune binding affinity.

Positional Isomers: Synthesis and evaluation of positional isomers of the bromo and methylsulfonyl groups could reveal critical insights into the spatial requirements of target binding sites. Research on nitro-substituted salicylanilides has shown that the position of a substituent can be highly beneficial for biological activity, with 4-nitro derivatives exhibiting potent antimycobacterial effects. nih.govdaneshyari.com

Scaffold Hopping: Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds by modifying the central core of a known active molecule, which can lead to improved properties and novel intellectual property. nih.govbhsai.org This approach is particularly useful for addressing metabolically unstable or oxidation-prone aromatic structures. rsc.orgresearchgate.net By replacing the central benzoic acid core of this compound with other aromatic or heterocyclic systems while retaining key pharmacophoric features, it may be possible to:

Improve pharmacokinetic profiles.

Reduce potential toxicity.

Enhance binding affinity and selectivity for a given target.

Discover compounds with entirely new mechanisms of action.

A successful scaffold hopping strategy replaces a chemical scaffold with a bioisosteric equivalent, conserving the essential structural requirements of the pharmacophore. rsc.org For example, a 2,5-substituted benzoic acid core has been successfully used to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov

| Strategy | Target Moiety | Potential Modification | Objective | Reference Example |

|---|---|---|---|---|

| Derivatization | Carboxylic Acid | Amide or Ester Formation | Modulate solubility, cell permeability, and prodrug potential. | Synthesis of salicylanilides for antimicrobial activity. nih.gov |

| Derivatization | Phenolic Hydroxyl | Etherification or Acylation | Alter hydrogen bonding capacity and fine-tune target binding. | Acyl derivatives of salicylic (B10762653) acid as potent NSAIDs. fip.org |

| Scaffold Hopping | Benzoic Acid Core | Replacement with Pyridine, Thiazole, or other Heterocycles | Improve metabolic stability, alter physicochemical properties, and escape existing patent space. | Replacing a phenyl ring with a pyridyl substituent to reduce metabolic clearance. rsc.org |

| Derivatization | Aromatic Ring | Introduction of additional substituents (e.g., fluoro, chloro) | Block metabolic soft spots and enhance binding through new interactions. | Halogen-substituted ligands can be more membrane permeable and have a longer biological half-life. nih.gov |

Integration of Advanced Computational Approaches for Accelerated Discovery and Optimization

The integration of computational chemistry and molecular modeling has become an indispensable part of modern drug discovery, offering a rational approach to designing and optimizing lead compounds. For derivatives of this compound, these in silico methods can significantly reduce the time and cost associated with traditional screening.

Key Computational Techniques:

Molecular Docking: This technique can predict the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound and its virtual derivatives, docking studies could be performed against a panel of known therapeutic targets (e.g., cyclooxygenases, kinases, proteases) to prioritize compounds for synthesis and biological testing. nih.govnih.gov Studies on other benzoic acid derivatives have used docking to predict binding affinity to targets like the SARS-CoV-2 main protease and α-glucosidase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By developing a QSAR model for a series of benzoic acid derivatives, it is possible to predict the activity of unsynthesized compounds and guide the design of more potent analogues. fip.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govstmjournals.com Early prediction of poor pharmacokinetic profiles or potential toxicity can help eliminate unpromising candidates before committing resources to their synthesis.

Density Functional Theory (DFT): DFT computations provide deep structural insights and analysis of quantum chemical reactivity, helping to understand the electronic properties of molecules that influence their biological activity. nih.gov

These computational approaches would enable a rational, hypothesis-driven design cycle for novel derivatives, accelerating the journey from initial hit to optimized lead candidate.

| Computational Tool | Application | Predicted Property | Potential Impact |

|---|---|---|---|

| Molecular Docking | Virtual screening against protein targets. | Binding affinity and interaction modes. | Prioritizes compounds for synthesis, suggests structural modifications for improved binding. fip.org |

| QSAR | Model building from a series of active analogues. | Predicted biological activity. | Guides the design of more potent compounds by identifying key structural features. fip.org |

| ADMET Profiling | In silico evaluation of drug-likeness. | Bioavailability, metabolic stability, potential toxicity. | Early-stage filtering of candidates with unfavorable pharmacokinetic or toxicological properties. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex. | Stability of binding and conformational changes. | Provides a more realistic model of the biological interaction over time. |

Identification of New Therapeutic Applications for Benzoic Acid Derivatives through Target-Agnostic and Target-Specific Screening

While salicylic acid is famously known for its inhibition of cyclooxygenase (COX) enzymes, research has revealed that it and its derivatives interact with a multitude of other biological targets. frontiersin.orgnih.gov This suggests that compounds like this compound may possess therapeutic activities beyond inflammation and analgesia. A dual screening approach could uncover these novel applications.

Target-Specific Screening: Based on structural similarity to known ligands, derivatives can be screened against specific, well-validated targets. For instance, various substituted benzoic acids have been investigated as inhibitors of enzymes like α-glucosidase and α-amylase for antidiabetic potential or as inhibitors of protein phosphatases for anticancer applications. nih.govnih.gov

Target-Agnostic (Phenotypic) Screening: In this approach, compounds are tested in cell-based or whole-organism models to identify a desired physiological effect without a priori knowledge of the molecular target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action. A library of derivatives of this compound could be subjected to high-throughput phenotypic screens to assess their effects on, for example, cancer cell proliferation, microbial growth, or viral replication. nih.govbanglajol.info Salicylic acid itself has been shown to bind to the human High Mobility Group Box 1 (HMGB1) protein, suppressing its pro-inflammatory activities, a target distinct from COX enzymes. nih.gov

| Target Class | Specific Example | Associated Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes (Oxidoreductases) | Cyclooxygenase (COX-1/COX-2) | Inflammation, Pain, Fever, Cardiovascular Protection | nih.gov |

| Enzymes (Hydrolases) | α-Glucosidase | Diabetes | nih.gov |

| Non-enzyme Proteins | High Mobility Group Box 1 (HMGB1) | Inflammation, Cancer | frontiersin.orgnih.gov |

| Enzymes (Ligases) | Tyrosyl-tRNA synthetase | Bacterial Infection | nih.gov |

| Anti-apoptotic Proteins | Mcl-1 and Bfl-1 | Cancer | nih.gov |

Development of Greener and More Sustainable Synthetic Methodologies for Benzoic Acid Synthesis

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to minimize environmental impact and improve process safety and efficiency. Future research should not only focus on the biological activity of new benzoic acid derivatives but also on developing sustainable methods for their synthesis.

Key Green Chemistry Approaches:

Use of Greener Solvents and Catalysts: Traditional organic synthesis often relies on hazardous solvents and stoichiometric reagents. Research into using water or other benign solvents, along with recyclable catalysts, is crucial. For example, salicylic acid itself has been used as a natural and economical Brønsted acid catalyst for certain organic reactions. semnan.ac.ir In the synthesis of acetylsalicylic acid, phosphoric acid has been demonstrated as a safer and more environmentally friendly alternative to sulfuric acid. abcr-mefmo.orgabcr-mefmo.org

Improving Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

Use of Renewable Feedstocks: Exploring biosynthetic pathways or starting from renewable resources, such as lignin-based benzoic acid derivatives, can provide a sustainable alternative to petroleum-based starting materials. rsc.orgmdpi.com The synthesis of salicylic acid from natural wintergreen oil is an example of using a renewable feedstock.

Continuous Flow Chemistry: Continuous synthesis methods can improve safety, reduce waste, and increase efficiency compared to traditional batch processing. scispace.com

By embracing these principles, the synthesis of this compound and its future derivatives can be made more economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-2-hydroxy-5-methylsulfonylbenzoic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group via sulfonic acid derivatives under anhydrous conditions (e.g., using chlorosulfonic acid followed by methylation with dimethyl sulfate).

- Bromination : Electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to ensure regioselectivity at the 3-position.

- Hydroxylation : Controlled oxidation or hydrolysis to introduce the hydroxyl group at the 2-position, avoiding over-oxidation.

Solvent polarity (e.g., DMSO for polar intermediates) and temperature control (≤60°C) are critical to minimize side reactions like decarboxylation .

Q. How do the functional groups (bromine, hydroxyl, methylsulfonyl) in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF). Its position (meta to sulfonyl) directs nucleophiles to the 3- or 5-positions due to electronic effects.

- Hydroxyl Group : Enhances solubility in polar solvents and can participate in hydrogen bonding, but requires protection (e.g., acetylation) during reactions involving strong bases.

- Methylsulfonyl : A strong electron-withdrawing group that activates the aromatic ring for substitution at ortho/para positions relative to itself .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of this compound for targeted coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Directing Group Strategy : Use the methylsulfonyl group as a directing agent to control cross-coupling positions. For Suzuki reactions, replace bromine with a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂).

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired side reactions during metal-catalyzed steps.

- Solvent Optimization : Employ toluene/water biphasic systems to enhance catalytic efficiency and reduce byproduct formation .

Q. What strategies resolve contradictions in reported enzyme inhibition data involving this compound?

- Methodological Answer :

- Assay Validation : Verify inhibition mechanisms (competitive vs. allosteric) using Lineweaver-Burk plots and varying substrate concentrations.

- Structural Analysis : Perform X-ray crystallography (using SHELX programs for refinement ) to confirm binding modes and identify potential solvent interactions or crystallographic artifacts.

- Batch Consistency : Characterize compound purity (HPLC-MS) and confirm the absence of trace impurities (e.g., residual DMSO) that may interfere with assays .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) differentiate between structural isomers of derivatives synthesized from this compound?

- Methodological Answer :

- ¹H-¹³C HSQC : Resolve overlapping signals in crowded aromatic regions by correlating proton and carbon shifts.

- NOESY : Identify spatial proximity between substituents (e.g., methylsulfonyl and hydroxyl groups) to confirm regiochemistry.

- HRMS with Isotopic Pattern Analysis : Distinguish between bromine-containing isomers (mass defect of ~79.90 Da) and rule out chlorine or fluorine substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.